4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde is a chemical compound with the CAS Number: 57021-53-1 . It has a molecular weight of 167.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5-6,11H,1-4H2 . This code provides a specific description of the molecule’s structure, including the positions of the carbon, hydrogen, oxygen, and sulfur atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.24 . It’s recommended to be stored at a temperature between 28 C .Scientific Research Applications
Synthesis of Biologically Active Compounds
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, related to 4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde, are significant in medicinal chemistry. They serve as acyclic precursors for compounds with pharmacological properties, primarily cytostatic effects. This research offers a foundation for further molecular design and synthesis optimization in medical chemistry and pharmaceutical science, hinting at its potential for developing new pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).
Heteroaromatic Analogues Synthesis
The synthesis of heteroaromatic analogues using 4,5,6,7-tetrahydro-1-benzothiophene derivatives through the Pummerer-type cyclization reaction has been explored. This process yields biologically interesting nitrogen heterocycles, suggesting its utility in developing novel compounds with potential biological significance (Horiguchi, Ogawa, Saitoh, & Sano, 2004).
Liquid Crystalline Semiconductors
The development of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules, synthesized through reactions involving derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, has been reported. These molecules display thermotropic liquid crystalline properties and are applied in organic thin film transistors (OTFTs), indicating their significance in materials science and electronics (Jung et al., 2010).
Creation of Heterocyclic Compounds
The reactivity of benzothiophene-2-carbaldehyde, a compound structurally related to this compound, has been studied for the synthesis of various heterocyclic compounds, contributing to the field of organic chemistry and drug development (Abdel-fattah & Attaby, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), use only outdoors or in a well-ventilated area (P271), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIEQLKBWKRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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